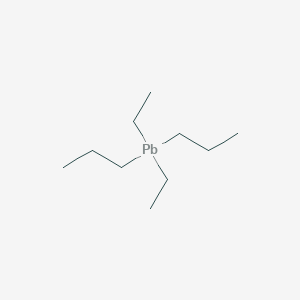
Diethyl(dipropyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(dipropyl)plumbane is an organolead compound with the chemical formula Pb(C2H5)2(C3H7)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:
PbCl4+2C2H5MgBr+2C3H7MgBr→Pb(C2H5)2(C3H7)2+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.
Reduction: Reduction reactions can convert this compound to lead(II) compounds.
Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and alkyl radicals.
Reduction: Lead(II) compounds and corresponding alkyl groups.
Substitution: New organolead compounds with different functional groups.
Applications De Recherche Scientifique
Diethyl(dipropyl)plumbane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups.
Tetramethyllead: An organolead compound with four methyl groups.
Diethyllead dichloride: A compound with two ethyl groups and two chloride ions.
Uniqueness
Diethyl(dipropyl)plumbane is unique due to its mixed alkyl groups (ethyl and propyl), which confer distinct chemical and physical properties compared to other organolead compounds
Propriétés
Numéro CAS |
3440-77-5 |
|---|---|
Formule moléculaire |
C10H24Pb |
Poids moléculaire |
351 g/mol |
Nom IUPAC |
diethyl(dipropyl)plumbane |
InChI |
InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3; |
Clé InChI |
BBCKAZXYKNZQGS-UHFFFAOYSA-N |
SMILES canonique |
CCC[Pb](CC)(CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
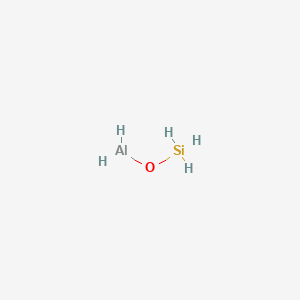
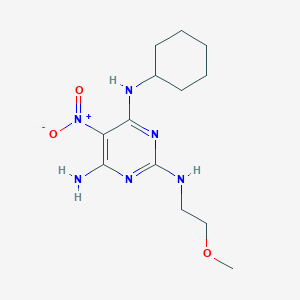
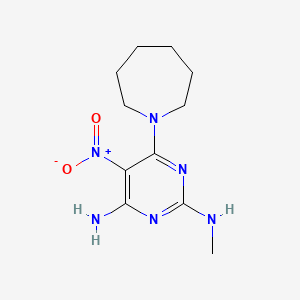
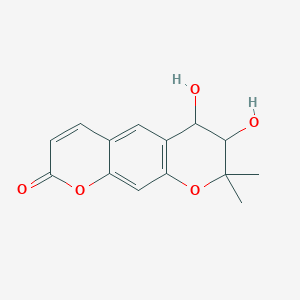
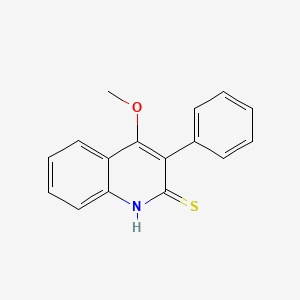
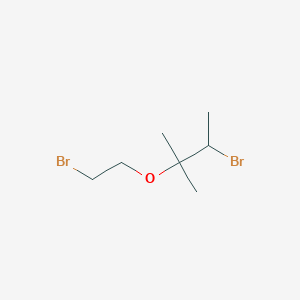
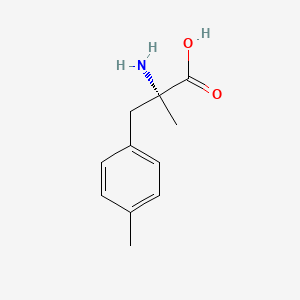
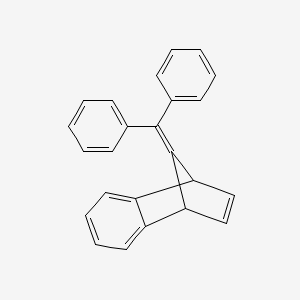
![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
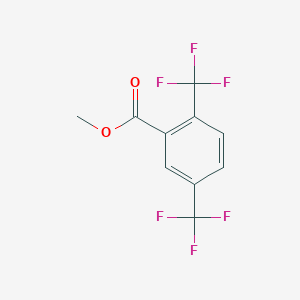
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)
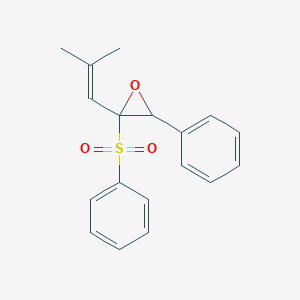
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
